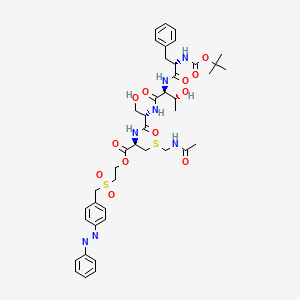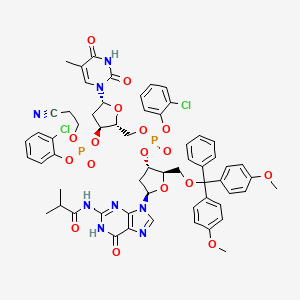![molecular formula C36H52N6O16 B12750843 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid CAS No. 130260-08-1](/img/structure/B12750843.png)
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique molecular structure, which includes an amino group, a pyrrolidine ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds One common synthetic route starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with 1-ethylpyrrolidine to yield the desired benzamide derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of oxalic acid in the synthesis process can improve the stability and solubility of the compound.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or halogenated compounds.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, such as halides or azides.
Scientific Research Applications
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino group and the pyrrolidine ring enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide: Similar structure but with an ethylsulfonyl group.
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide: Contains a dimethylbenzene moiety instead of a methoxybenzamide.
Uniqueness
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the amino group, pyrrolidine ring, and methoxybenzamide moiety provides a distinct set of properties that can be leveraged for various applications.
Properties
CAS No. |
130260-08-1 |
|---|---|
Molecular Formula |
C36H52N6O16 |
Molecular Weight |
824.8 g/mol |
IUPAC Name |
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid |
InChI |
InChI=1S/2C15H23N3O2.3C2H2O4/c2*1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2;3*3-1(4)2(5)6/h2*6-7,9,12H,3-5,8,10,16H2,1-2H3,(H,17,19);3*(H,3,4)(H,5,6) |
InChI Key |
UUDIEWDKTWVGEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N)OC.CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


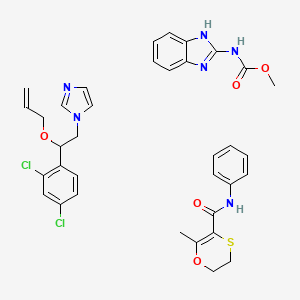
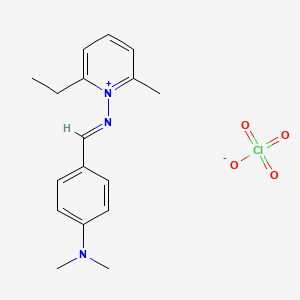
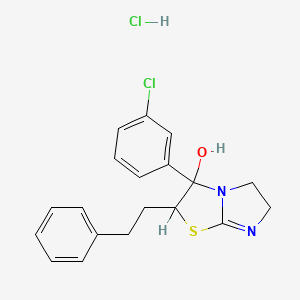
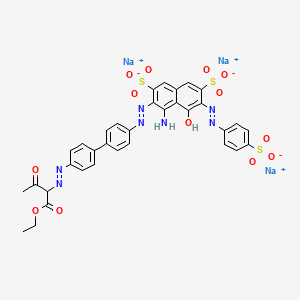
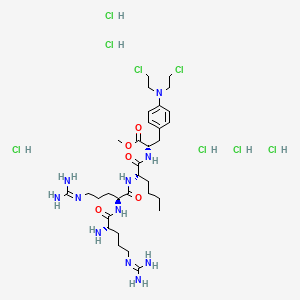
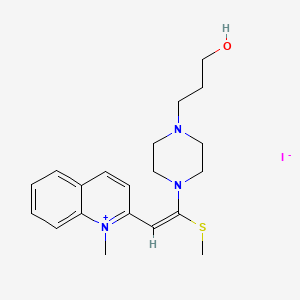

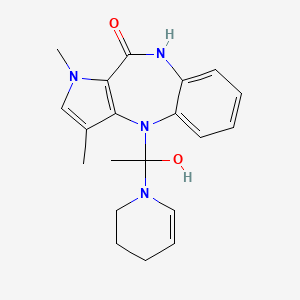
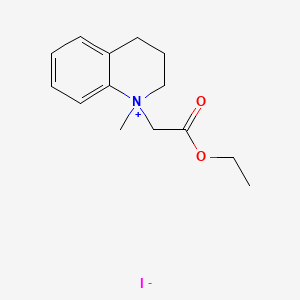
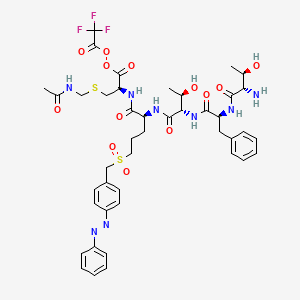
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
